N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a complex organic compound that features both indole and benzodiazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the bromination of indole to form 6-bromo-1H-indole. This is followed by the alkylation of the brominated indole with an appropriate ethylating agent to introduce the ethyl group. The benzodiazepine moiety is then synthesized separately, often starting from a suitable precursor such as phthalic anhydride, which undergoes cyclization and subsequent functionalization to form the desired benzodiazepine structure. The final step involves coupling the indole and benzodiazepine fragments through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The benzodiazepine ring can be reduced to form dihydrobenzodiazepine derivatives.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, dihydrobenzodiazepine derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The benzodiazepine moiety may interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects on the central nervous system. This dual interaction could result in a synergistic effect, making the compound a potent therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
- Ethyl acetoacetate
- N,N’-Dibenzylidene-hydrazine
Uniqueness
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is unique due to its combination of indole and benzodiazepine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, potentially leading to more diverse and potent biological activities compared to similar compounds.
Properties
Molecular Formula |
C22H21BrN4O3 |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide |
InChI |
InChI=1S/C22H21BrN4O3/c23-15-6-5-14-9-11-27(19(14)13-15)12-10-24-20(28)8-7-18-22(30)25-17-4-2-1-3-16(17)21(29)26-18/h1-6,9,11,13,18H,7-8,10,12H2,(H,24,28)(H,25,30)(H,26,29) |
InChI Key |
AIWJBLAYMWALNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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